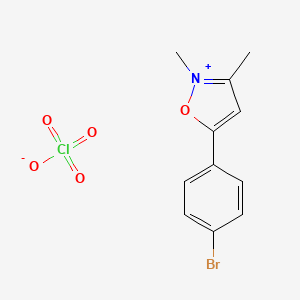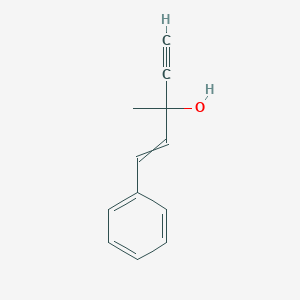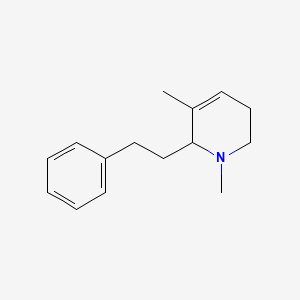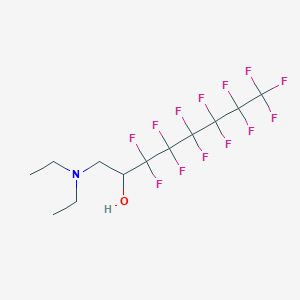
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione is an organic compound with the molecular formula C16H20O2 This compound is a derivative of anthracene, characterized by the presence of an ethyl group and a hexahydroanthracene core structure
Méthodes De Préparation
The synthesis of 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione typically involves the catalytic hydrogenation of 1,4,4a,9a-tetrahydroanthraquinone. This process is carried out under specific conditions, including the use of a suitable catalyst such as nickel and a solvent like toluene . The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing efficiency and minimizing costs while ensuring the quality of the final product.
Analyse Des Réactions Chimiques
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated derivatives, often using hydrogenation techniques.
Substitution: The ethyl group and other positions on the anthracene core can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may interact with cellular enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the derivative being studied.
Comparaison Avec Des Composés Similaires
1-Ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione can be compared with other similar compounds, such as:
1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
1,2,3,4,5,6,7,8-octahydroanthracene: A more saturated derivative with different chemical properties.
Anthracene: The parent compound with a fully aromatic structure, differing significantly in reactivity and applications.
Propriétés
Numéro CAS |
52651-53-3 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
1-ethyl-1,2,3,4,4a,9a-hexahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H18O2/c1-2-10-6-5-9-13-14(10)16(18)12-8-4-3-7-11(12)15(13)17/h3-4,7-8,10,13-14H,2,5-6,9H2,1H3 |
Clé InChI |
SBTNUFDAMOSGBL-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC2C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


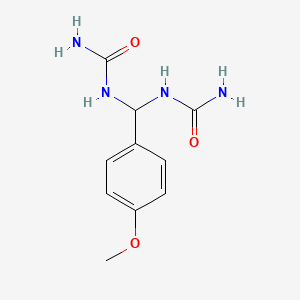
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
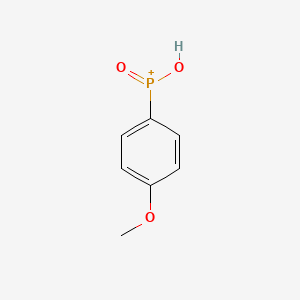

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)
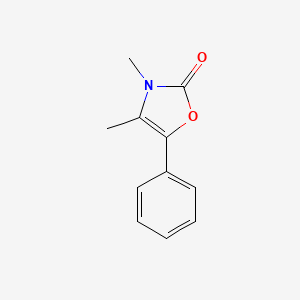


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)
